4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid
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Overview
Description
AGN 205728 is a potent and selective antagonist of the retinoic acid receptor gamma (RARγ). It has been identified for its high affinity and specificity towards RARγ, with inhibition constants (Ki) of 3 nanomolar and 0.6 nanomolar . This compound does not inhibit other retinoic acid receptors such as RARα and RARβ .
Preparation Methods
The synthesis of AGN 205728 involves the preparation of disubstituted chalcone oximes. The synthetic route includes several steps, starting with the formation of chalcone intermediates, followed by oximation . The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as sodium hydroxide or potassium hydroxide . Industrial production methods may involve optimization of these steps to increase yield and purity, often using large-scale reactors and continuous flow systems .
Chemical Reactions Analysis
AGN 205728 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
AGN 205728 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the function of retinoic acid receptors, particularly RARγ.
Biology: AGN 205728 is employed in research to understand the role of RARγ in cellular differentiation and development.
Industry: AGN 205728 may be used in the development of new drugs targeting retinoic acid receptors.
Mechanism of Action
AGN 205728 exerts its effects by binding to the retinoic acid receptor gamma (RARγ), thereby inhibiting its activity . This inhibition prevents the receptor from interacting with its natural ligands, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the retinoic acid signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
AGN 205728 is unique in its high specificity and potency towards RARγ. Similar compounds include:
AGN 193109: Another RARγ antagonist, but with different binding affinities and selectivity profiles.
These comparisons highlight the uniqueness of AGN 205728 in terms of its selectivity and potency towards RARγ .
Properties
Molecular Formula |
C29H27NO3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C29H27NO3/c1-19-4-9-21(10-5-19)24-16-17-29(2,3)26-18-23(13-14-25(24)26)27(30-33)15-8-20-6-11-22(12-7-20)28(31)32/h4-16,18,33H,17H2,1-3H3,(H,31,32)/b15-8+,30-27+ |
InChI Key |
AUKGBKLQWDXBEP-FSLFYVJCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=CC(=C3)/C(=N/O)/C=C/C4=CC=C(C=C4)C(=O)O)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=CC(=C3)C(=NO)C=CC4=CC=C(C=C4)C(=O)O)(C)C |
Origin of Product |
United States |
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